molecular formula C6H6ClN3O3 B3357474 2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole CAS No. 73332-76-0

2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole

Cat. No.: B3357474
CAS No.: 73332-76-0
M. Wt: 203.58 g/mol
InChI Key: AMEBFJJGPLVLCN-UHFFFAOYSA-N
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Description

2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole ( 73332-76-0) is a high-value chemical intermediate in medicinal chemistry research, particularly in the development of novel anti-infective therapies. This compound belongs to the 2,3-dihydro-6-nitroimidazo[2,1-b]oxazole class, which has been identified as a privileged scaffold with pronounced biological activity. Scientific studies have shown that this class of nitroimidazooxazoles exhibits promising antitubercular activity . Subsequent research has also demonstrated significant in vitro antileishmanial activity against Leishmania donovani , with specific analogues showing greater potency than standard treatments . The reactive chloromethyl group on the structure makes this compound a versatile synthetic building block, allowing researchers to efficiently synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies and drug discovery efforts . The product is supplied with a purity of 97.00% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c7-1-4-2-9-3-5(10(11)12)8-6(9)13-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEBFJJGPLVLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=NC(=CN21)[N+](=O)[O-])CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50994061
Record name 2-(Chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73332-76-0
Record name Imidazo(2,1-b)oxazole, 2-(chloromethyl)-2,3-dihydro-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073332760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of 2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole is its antimicrobial activity :

  • Mechanism of Action : The compound inhibits the biosynthesis of mycolic acids, essential components of the cell wall in Mycobacterium tuberculosis. This inhibition is critical for the integrity and survival of the bacteria, making it a promising candidate for antituberculosis therapy.
  • Research Findings : Studies have demonstrated that derivatives of this compound exhibit potent activity against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. This makes it particularly valuable in addressing the growing issue of antibiotic resistance in tuberculosis treatment .
StudyFindings
J Heterocyclic ChemReported microwave-assisted synthesis and evaluation of antimycobacterial activity .
Eur. J. Med. ChemInvestigated various analogues for their antitubercular properties, highlighting the importance of structural modifications .

Synthesis and Chemical Applications

The synthesis of this compound typically involves chloromethylation reactions with controlled conditions to ensure high purity and yield. This compound serves as a valuable building block in organic synthesis for creating more complex pharmaceutical agents.

  • Synthetic Routes : The synthesis often employs chloromethylating agents under specific reaction conditions to produce high-purity compounds suitable for further research and development.

Potential in Other Therapeutic Areas

Beyond its antimicrobial properties, there is ongoing research into other potential therapeutic applications:

Case Study 1: Antimycobacterial Activity

A study published in Eur. J. Med. Chem. detailed the synthesis and biological evaluation of several nitroimidazole derivatives, including this compound. The results indicated significant bactericidal activity against Mycobacterium tuberculosis strains, showcasing the compound's potential as a lead structure for new antituberculosis drugs.

Case Study 2: Structural Modifications

Research conducted on structural analogues has emphasized how minor changes in functional groups can enhance biological activity. This highlights the importance of ongoing research into modifying this compound to improve efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The activity of nitroimidazooxazoles is highly dependent on substituents at positions 2 and 6 of the fused bicyclic system. Below is a comparative table of key analogs:

Compound Name Substituents (Position 2) Core Structure Key Activities Clinical Status
CGI-17341 (5a) Ethyl Oxazole Potent in vitro/in vivo Mtb activity Preclinical
PA-824 Trifluoromethoxybenzyloxy Oxazine Aerobic/anaerobic Mtb activity Phase II trials
OPC-67683 Trifluoromethoxyphenoxy Oxazole High efficacy in murine TB models Phase III trials
Delamanid (OPC-67683 derivative) Methyl-trifluoromethoxy Oxazole MDR-TB treatment FDA-approved (2014)
2-Chloromethyl derivative Chloromethyl Oxazole Hypothesized antitubercular/antileishmanial Not reported

Key Observations :

  • Chloromethyl vs. However, increased toxicity risks (e.g., mutagenicity) could limit utility .
  • Chloromethyl vs. Trifluoromethoxy (OPC-67683) : The trifluoromethoxy group in OPC-67683 enhances metabolic stability and bioavailability, contributing to its clinical success. The chloromethyl group’s smaller size might reduce steric hindrance but increase reactivity .

Pharmacological and Mechanistic Comparisons

Antitubercular Activity
  • CGI-17341 : Exhibits MIC values of 0.1–0.3 µg/mL against Mtb under aerobic conditions. Its ethyl group balances lipophilicity and metabolic stability .
  • PA-824: Active against both replicating and non-replicating Mtb via F420-dependent nitroreduction. Lacks cross-resistance with first-line TB drugs .
  • Chloromethyl analog: No direct data exist, but structural modeling suggests similar F420 dependency. The electron-withdrawing chloro group may accelerate nitro radical anion formation, a critical step in bactericidal activity .
Antileishmanial Activity
  • 2-Ethyl and 3-Phenyl derivatives: Show IC₅₀ values of 2–5 µM against L. donovani amastigotes. Substituent bulkiness correlates with improved target binding .
  • Chloromethyl analog : The chloro group’s polarity might reduce cell membrane penetration in Leishmania, but this requires experimental validation .

Metabolic and Toxicity Profiles

  • PA-824 : Metabolized via CYP3A4 to inactive products, minimizing systemic toxicity .
  • Chloromethyl analog: Potential for glutathione adduct formation due to the reactive chloro group, raising hepatotoxicity concerns .

Biological Activity

2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole is a heterocyclic compound recognized for its significant biological activity, particularly against various bacterial strains, including Mycobacterium tuberculosis. This compound's potential as an antimicrobial agent has garnered considerable attention in medicinal chemistry and pharmacology.

  • IUPAC Name : 2-(chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
  • Molecular Formula : C6H6ClN3O3
  • Molecular Weight : 203.58 g/mol
  • CAS Number : 73332-76-0

The primary mechanism of action for this compound involves the inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting key enzymes involved in bacterial metabolism and replication .

Antimicrobial Activity

Research indicates that this compound exhibits potent bactericidal effects against:

  • Mycobacterium tuberculosis : Effective against both drug-sensitive and multi-drug-resistant strains.
  • Other Bacterial Strains : Preliminary studies suggest activity against a range of Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Study on Tuberculosis Treatment :
    • A study evaluated the efficacy of this compound in vitro against various strains of Mycobacterium tuberculosis. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional anti-tuberculosis drugs .
  • Phenotypic Screening for Neglected Diseases :
    • In a screening program aimed at identifying new treatments for neglected tropical diseases, derivatives of this compound were found to be effective against kinetoplastid diseases, highlighting its broader therapeutic potential beyond tuberculosis .

Data Table: Biological Activity Overview

Biological ActivityTarget OrganismMIC (µg/mL)Reference
Bactericidal ActivityMycobacterium tuberculosis< 0.5
Antimicrobial EffectStaphylococcus aureus1
Inhibition of Enzymatic ActivityVarious bacterial enzymesVariable
Potential Activity Against KinetoplastidsLeishmania spp.5

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves chloromethylating agents reacting with 2,3-dihydro-6-nitroimidazo[2,1-b]oxazole under controlled conditions. Industrial production methods include advanced reaction control systems to ensure product consistency and purity through purification techniques like recrystallization and chromatography .

Q & A

Q. Advanced

  • Hypoxic models : Use the Wayne model of non-replicating Mtb persistence, with compound activity assessed via ATP depletion and nitroreductase activation.
  • Aerobic models : Intracellular growth inhibition in THP-1 macrophages and mouse lung burden studies. Pharmacokinetic parameters (e.g., bioavailability, half-life) are measured in murine plasma using LC-MS/MS .

How are structure-activity relationship (SAR) studies designed to optimize antitubercular activity?

Advanced
SAR strategies focus on:

  • Substituent variation : Testing phenoxymethyl, piperidinyl, and trifluoromethoxy groups for enhanced lipophilicity and target engagement.
  • In vitro screening : MIC determinations against drug-sensitive (H37Rv) and resistant Mtb strains.
  • In vivo validation : Efficacy in BALB/c mice infected with Mtb, monitoring lung CFU reduction over 4–8 weeks. Key metrics include ED₅₀ and selectivity indices .

What challenges arise in achieving enantiomeric purity during synthesis?

Advanced
Racemization occurs during nitroimidazole ring closure due to harsh reaction conditions (e.g., high temperatures). Mitigation strategies:

  • Chiral resolution : Use chiral stationary phases (CSPs) in HPLC.
  • Asymmetric synthesis : Employ enantiopure diol intermediates and low-temperature cyclization (≤50°C).
  • Crystallization : Differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole
Reactant of Route 2
2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole

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